molecular formula C8H14N4O3S B2499224 N-({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methyl)methanesulfonamide CAS No. 2228693-03-4

N-({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methyl)methanesulfonamide

Cat. No.: B2499224
CAS No.: 2228693-03-4
M. Wt: 246.29
InChI Key: GVWYMINOUCBYCH-UHFFFAOYSA-N
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Description

N-({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methyl)methanesulfonamide is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazolo-oxazepine ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O3S/c1-16(13,14)9-6-8-11-10-7-2-4-15-5-3-12(7)8/h9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWYMINOUCBYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=NN=C2N1CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methyl)methanesulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazolo ring on the thiadiazole scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methyl)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methyl)methanesulfonamide is unique due to its specific triazolo-oxazepine ring system, which imparts distinct chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Biological Activity

N-({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, pharmacological properties, and potential therapeutic applications based on available literature.

  • Molecular Formula : C₈H₁₄N₄O₃S
  • Molar Mass : 246.29 g/mol
  • CAS Number : 2228693-03-4

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and oxazepine rings. Various methodologies have been explored to optimize yields and purity.

Antimicrobial Activity

Research indicates that compounds with triazole and oxazepine moieties exhibit notable antimicrobial properties. For instance:

  • Antibacterial : The compound has shown efficacy against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa .
  • Antifungal : Similar studies suggest potential antifungal activity against common pathogens .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines. For example:

  • Cytotoxicity Testing : The compound was evaluated against HepG2 liver carcinoma cells using the MTT assay. Results indicated a low IC₅₀ value (6.525 μM), suggesting potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory mechanisms. Studies have highlighted that derivatives of triazole can inhibit inflammatory pathways and cytokine production .

Case Studies

  • Study on Anticancer Activity :
    • A study focused on a series of triazole derivatives including this compound found significant cytotoxicity in HepG2 cells with an IC₅₀ value of 6.525 μM .
  • Antimicrobial Testing :
    • In a comparative study of various triazole compounds against E. coli, the tested compound exhibited a minimum inhibitory concentration (MIC) that was lower than many standard antibiotics .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntibacterialEffective against E. coli
AntifungalPotential antifungal
AnticancerIC₅₀ = 6.525 μM (HepG2)
Anti-inflammatoryInhibits cytokines

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